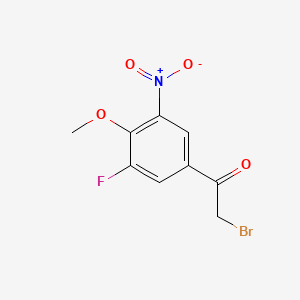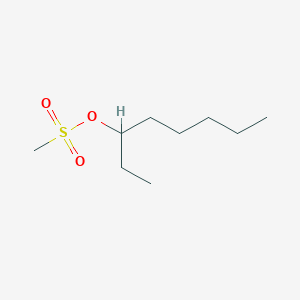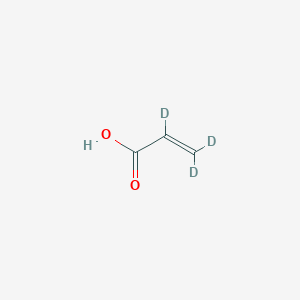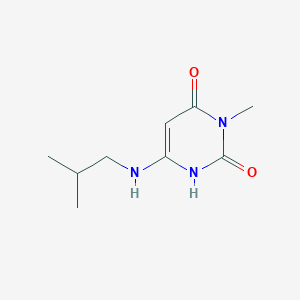
6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with the empirical formula C9H15N3O2 and a molecular weight of 197.23 . This compound is known for its unique structure, which includes an isobutylamino group and a methyl group attached to the pyrimidine ring. Pyrimidine derivatives are significant in various fields due to their diverse biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methyluracil with isobutylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and growth .
Comparison with Similar Compounds
Similar Compounds
1,3-disubstituted pyrimidine-2,4,6(1H,3H,5H)-trione: Similar in structure but with different substituents, leading to varied biological activities.
6-propyl-2-thiouracil: Another pyrimidine derivative with distinct pharmacological properties.
Uniqueness
6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-methyl-6-(2-methylpropylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)5-10-7-4-8(13)12(3)9(14)11-7/h4,6,10H,5H2,1-3H3,(H,11,14) |
InChI Key |
XHIFWBCDEWNIBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC(=O)N(C(=O)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13429913.png)
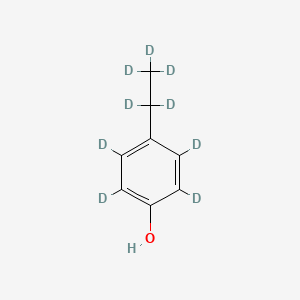
![1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429920.png)
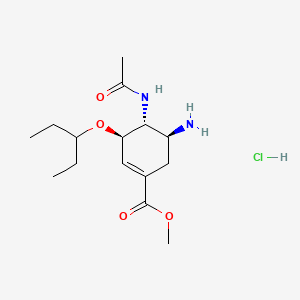
![2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol](/img/structure/B13429941.png)
![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
![Magnesium, chloro[4-(trifluoromethyl)phenyl]-](/img/structure/B13429952.png)
![N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B13429953.png)
![(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B13429955.png)
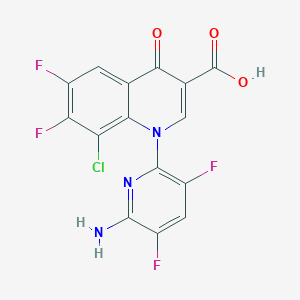
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13429964.png)
